molecular formula C14H10Cl3NO B3461450 3-chloro-N-(2,3-dichlorophenyl)-4-methylbenzamide

3-chloro-N-(2,3-dichlorophenyl)-4-methylbenzamide

Cat. No. B3461450
M. Wt: 314.6 g/mol
InChI Key: IFCYIADEDMQLLP-UHFFFAOYSA-N
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Description

“3-chloro-N-(2,3-dichlorophenyl)-4-methylbenzamide” is a chemical compound with the molecular formula C13H8Cl3NO . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2,3-disubstituted 4-thiazolidinones were prepared by the cyclo condensation reaction of various substituted N-aryl hydrazones with mercapto acetic acid . The intermediate N-aryl hydrazones were synthesized by the condensation of 2-bromo-5-methoxy benzohydrazide with various substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C13H8Cl3NO . The average mass of the molecule is 300.568 Da .

Future Directions

The future directions for the study of “3-chloro-N-(2,3-dichlorophenyl)-4-methylbenzamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, could be beneficial.

properties

IUPAC Name

3-chloro-N-(2,3-dichlorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-5-6-9(7-11(8)16)14(19)18-12-4-2-3-10(15)13(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCYIADEDMQLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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